
2-(4-chlorophenoxy)-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(4-ethoxyphenyl)acetamide, commonly known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation. It was first synthesized in 1998 and was approved by the FDA in 1999 for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. Celecoxib belongs to the class of drugs known as COX-2 inhibitors, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.
作用機序
Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting this enzyme, Celecoxib reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and physiological effects:
Celecoxib has been shown to reduce inflammation and pain in a variety of conditions, including osteoarthritis, rheumatoid arthritis, and acute pain. It has also been shown to have anti-tumor properties and can inhibit the growth of cancer cells. Celecoxib has been shown to have neuroprotective effects and can reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
Celecoxib has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. It has also been extensively studied, and its mechanism of action is well understood. However, Celecoxib has several limitations for use in lab experiments. It has been shown to have off-target effects, which may complicate the interpretation of results. Additionally, Celecoxib has been shown to have variable effects in different cell types, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for the study of Celecoxib. One area of interest is its potential use in the treatment of cancer. Several studies have shown that Celecoxib has anti-tumor properties and can inhibit the growth of cancer cells. Further research is needed to determine the optimal dose and treatment regimen for Celecoxib in cancer patients. Another area of interest is the potential use of Celecoxib in the treatment of neurodegenerative diseases. Celecoxib has been shown to have neuroprotective effects and can reduce inflammation in the brain, which may be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the optimal dose and treatment regimen for Celecoxib in these diseases.
合成法
Celecoxib can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoic acid with 4-ethoxyaniline in the presence of acetic anhydride and sulfuric acid. The resulting 4-(4-ethoxyphenylamino)phenylacetic acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-chlorophenol in the presence of triethylamine to form Celecoxib.
科学的研究の応用
Celecoxib has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that Celecoxib has anti-tumor properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
特性
CAS番号 |
29289-81-4 |
|---|---|
分子式 |
C16H16ClNO3 |
分子量 |
305.75 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNO3/c1-2-20-14-9-5-13(6-10-14)18-16(19)11-21-15-7-3-12(17)4-8-15/h3-10H,2,11H2,1H3,(H,18,19) |
InChIキー |
NIKRABLRHKHLDO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl |
その他のCAS番号 |
29289-81-4 |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B184401.png)
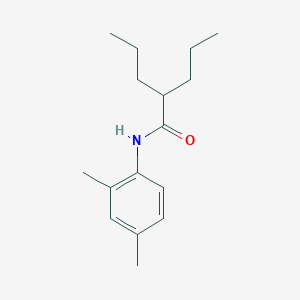

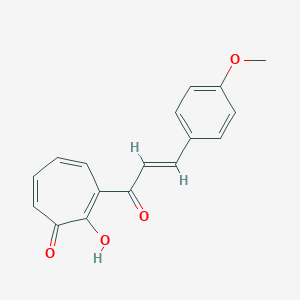
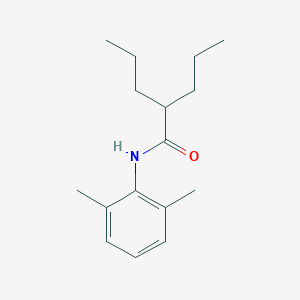
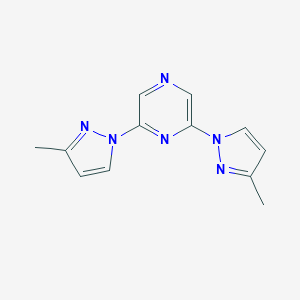
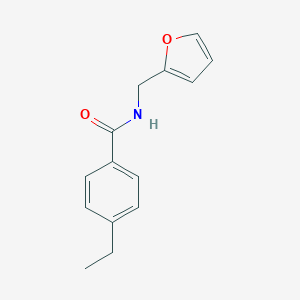


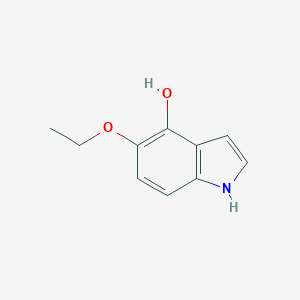

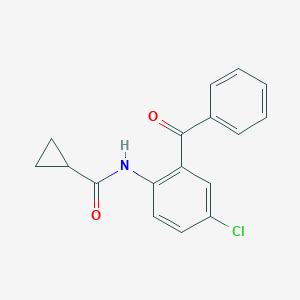

![2-fluoro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B184418.png)